Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine
Description
Properties
IUPAC Name |
N-ethyl-N-methyl-2-piperidin-4-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(2)9-6-10-4-7-11-8-5-10/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMYBZATEBIRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine involves several steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods often utilize cobalt, ruthenium, and nickel-based nanocatalysts for the hydrogenation of pyridine derivatives .
Chemical Reactions Analysis
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Representation
The compound consists of a piperidine ring substituted with an ethyl and methyl group on the nitrogen atom, contributing to its unique pharmacological properties.
Pharmaceutical Development
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of piperidine compounds often exhibit significant analgesic properties, similar to those found in opioid derivatives like fentanyl .
Case Study: Synthesis of Analgesics
A study highlighted the synthesis of piperidine derivatives that demonstrated potent analgesic effects. For instance, modifications to the piperidine ring have been shown to alter potency and efficacy, making compounds like this compound valuable for further exploration in pain management therapies .
Neuroscience Research
Due to its structural similarity to neurotransmitter systems, this compound is being investigated for its effects on the central nervous system (CNS). Researchers are exploring its potential as a modulator of neurotransmitter release, which could lead to new treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
In a study focused on piperidine derivatives, it was found that certain modifications could enhance binding affinity to opioid receptors, suggesting that this compound may influence pain pathways and mood regulation .
Analytical Chemistry
The compound is also utilized in analytical chemistry for method development and validation. Its unique properties allow it to be used as a standard reference material in chromatographic techniques.
Data Table: Analytical Applications
Mechanism of Action
The mechanism of action of Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with biological systems, although specific details may vary depending on its application. For instance, in PROTAC development, it functions as a linker that facilitates the degradation of target proteins by bringing them into proximity with the proteasome .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine Modifications
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (C₁₁H₂₄N₂; MW 184.32)
- Implications : Reduced conformational flexibility compared to the target compound, which may limit interactions with planar receptor sites but improve resistance to enzymatic degradation .
Methyl({2-[1-(pyridin-4-yl)piperidin-4-yl]ethyl})amine (C₁₃H₂₁N₃; MW 219.33)
- Implications : The pyridine moiety may enhance binding to receptors with aromatic or polar pockets, such as neurotransmitter transporters or kinases .
Ethyl(methyl)(piperidin-4-ylmethyl)amine (C₉H₂₀N₂; MW 156.27)
- Key Features : The amine nitrogen is directly attached to a piperidin-4-ylmethyl group instead of a 2-(piperidin-4-yl)ethyl chain.
Functional Analogues with Bioactive Substituents
Aryloxyethyl-Piperidinyl Derivatives (e.g., (4-chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone)
- Key Features : Aryloxyethyl groups attached to the piperidine core, often substituted with halogens or methoxy groups.
- Implications : Demonstrated neuroprotective effects in PC12 cells, likely due to modulation of oxidative stress pathways. The target compound lacks such aryl groups, suggesting divergent biological activities .
Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂; MW 187.24)
- Key Features : An ester derivative with a piperidin-4-yl-acetate moiety.
- Implications : Higher lipophilicity (logP ~1.8) compared to the target compound (predicted logP ~1.2), making it more suitable as a prodrug. The ester group is prone to hydrolysis, enabling controlled release of active metabolites .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine, a compound with a piperidine core, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with ethyl and methyl groups, contributing to its pharmacological properties. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, suggesting that the piperidine moiety may enhance antimicrobial activity through mechanisms such as membrane disruption and inhibition of cell wall synthesis .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that related compounds can inhibit inflammatory mediators in vitro and in vivo, suggesting that this compound may also possess similar properties. For example, compounds in this class reduced edema in animal models significantly compared to control groups .
3. CNS Activity
The piperidine structure is known for its ability to cross the blood-brain barrier, making this compound a candidate for central nervous system (CNS) applications. Preliminary studies have indicated potential anxiolytic and analgesic effects, likely mediated through modulation of neurotransmitter systems such as serotonin and norepinephrine .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing mood and pain perception.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological effects of related piperidine compounds:
Q & A
Q. What are the standard synthetic routes for Ethyl(methyl)[2-(piperidin-4-yl)ethyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of piperidin-4-yl ethylamine derivatives. For example, alkylation with ethyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile is common . Optimization involves:
- Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
- Stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to amine to ensure complete conversion.
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization improves purity .
Table: Example Reaction Conditions
| Reagent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl bromide | Ethanol | K₂CO₃ | 78 | 95 |
| Ethyl iodide | Acetonitrile | NaH | 85 | 97 |
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows δ 2.3–2.7 ppm (piperidine protons), δ 1.1–1.3 ppm (ethyl CH₃), and δ 2.1–2.4 ppm (methylamine protons) .
- LC-MS : Electrospray ionization (ESI) in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 183.2) and monitors purity .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA for retention time (~8.2 min) and impurity profiling .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GPCRs or ion channels. Protonate the piperidine nitrogen and optimize ligand flexibility .
- ADMET Prediction : Tools like SwissADME predict LogP (~2.1), bioavailability (0.55), and CYP450 inhibition risks .
Table: Predicted ADMET Properties
| Parameter | Value | Interpretation |
|---|---|---|
| LogP | 2.1 | Moderate lipophilicity |
| BBB Permeability | Yes | CNS activity likely |
| CYP2D6 Inhibition | High | Potential drug-drug interactions |
Q. How should researchers address contradictions in reported biological activity data for piperidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., norfentanyl for opioid receptor comparisons) .
- SAR Analysis : Compare substituent effects; e.g., ethyl vs. methyl groups alter steric hindrance and binding affinity .
- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., EC₅₀ ranges for serotonin receptor modulation) .
Q. What are the best practices for evaluating the stability of this compound under experimental storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and analyze by HPLC. Degradation products (e.g., oxidized piperidine) indicate susceptibility to humidity .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; monitor for photodegradation via LC-MS .
Table: Stability Profile
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, dark | <5 | None detected |
| 40°C/75% RH | 12 | N-Oxide derivative |
| UV exposure | 18 | Ring-opened product |
Q. How can researchers design experiments to study the compound’s role in modulating ion channel activity?
- Methodological Answer :
- Electrophysiology : Use patch-clamp assays on transfected HEK cells expressing Kv1.3 or Nav1.7 channels. Apply 10–100 μM compound and measure current inhibition .
- Fluorescent Probes : Pair with FMP dye to monitor membrane potential changes in real-time .
- Mutagenesis : Introduce point mutations (e.g., D316A in Kv1.3) to identify binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
